tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate
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Overview
Description
tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate: is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridine ring substituted with bromine and chlorine atoms
Preparation Methods
The synthesis of tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring, substituted with bromine and chlorine, is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and molecular targets.
Chemical Synthesis: The compound can serve as a building block in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and chlorine atoms on the pyridine ring can influence its binding affinity to certain receptors or enzymes. The piperidine ring and tert-butyl ester group can also play a role in modulating its biological activity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound has a similar piperidine ring and tert-butyl ester group but differs in the substitution pattern on the aromatic ring.
tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: This compound contains a thiazole ring instead of a pyridine ring, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)12-9-18-8-11(16)13(12)17/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUFHFLROPGTBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=CN=CC(=C2Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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